

Entrectinib-d4 for ADME (absorption, distribution, metabolism, and excretion) studies

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Compound of Interest

Compound Name: Entrectinib-d4

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The Role of Entrectinib-d4 in Advancing ADME Studies of Entrectinib

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Entrectinib is a potent, central nervous system (CNS)-active tyrosine kinase inhibitor targeting TRK, ROS1, and ALK fusion proteins in various cancers. A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) properties is paramount for optimizing its clinical use and informing further drug development. This technical guide provides a comprehensive overview of the ADME profile of entrectinib, with a special focus on the strategic role of its deuterated analog, **Entrectinib-d4**, in these critical studies. By leveraging the kinetic isotope effect, **Entrectinib-d4** serves as an invaluable tool for enhancing the precision of bioanalytical assays and for potential improvements in the drug's metabolic stability. This document details established experimental protocols, summarizes key quantitative data, and visualizes relevant biological pathways and experimental workflows to equip researchers with the necessary knowledge for advancing the study of this targeted therapy.

Introduction to Entrectinib and the Importance of ADME Studies

Entrectinib (Rozlytrek®) is an orally administered inhibitor of the tyrosine receptor kinases TRKA/B/C, ROS1, and anaplastic lymphoma kinase (ALK).[1][2] It has received approval for the treatment of patients with solid tumors harboring NTRK gene fusions and for those with ROS1-positive non-small cell lung cancer (NSCLC).[3][4][5] The clinical efficacy of a drug is intrinsically linked to its pharmacokinetic profile, which is governed by its ADME characteristics. These studies are crucial for determining appropriate dosing regimens, understanding potential drug-drug interactions, and identifying patient populations that may experience altered drug exposure.

The use of stable isotope-labeled compounds, such as **Entrectinib-d4**, has become a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen with deuterium atoms can significantly alter the metabolic fate of a drug due to the kinetic isotope effect, where the stronger carbon-deuterium bond slows down metabolic processes. This property makes deuterated compounds like **Entrectinib-d4** not only excellent internal standards for quantitative bioanalysis but also potential therapeutic candidates with improved pharmacokinetic properties.

ADME Profile of Entrectinib

Clinical and preclinical studies have characterized the ADME profile of entrectinib, providing a solid foundation for its clinical application.

Absorption

Entrectinib is absorbed after oral administration, with the time to reach maximum plasma concentration (Tmax) being approximately 4-5 hours. The absorption of entrectinib is not significantly affected by food. Physiologically based pharmacokinetic (PBPK) modeling has been employed to understand the impact of food and gastric pH on its absorption.

Distribution

Entrectinib exhibits a large apparent volume of distribution of 551 L, indicating extensive distribution into tissues. A key feature of entrectinib is its ability to cross the blood-brain barrier, which is crucial for its efficacy against CNS metastases. It is highly bound to plasma proteins (over 99%). The active metabolite, M5, has an apparent volume of distribution of 81.1 L.

Metabolism

The primary route of elimination for entrectinib is through metabolism, predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. The major metabolic pathway is N-demethylation, which produces the active metabolite M5. M5 shows similar pharmacological activity to the parent drug and circulates at approximately 40-50% of the steady-state concentration of entrectinib. In vitro studies with human liver microsomes and hepatocytes have confirmed the significant role of CYP3A4 in entrectinib's metabolism.

Excretion

Following a single radiolabeled dose of entrectinib, the majority of the radioactivity is recovered in the feces (83%), with only a small fraction (3%) found in the urine. This indicates that biliary excretion is the main route of elimination for entrectinib and its metabolites. Of the administered dose, 36% is excreted as unchanged entrectinib and 22% as the M5 metabolite in the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of entrectinib and its active metabolite M5 in humans.

Table 1: Single-Dose Pharmacokinetic Parameters of Entrectinib in Healthy Volunteers (600 mg dose)

Parameter	Value	Reference
Tmax (h)	~4	
Cmax (ng/mL)	Data not specified in the provided search results	
AUC (ng·h/mL)	Data not specified in the provided search results	
Elimination Half-life (h)	~20	
Apparent Volume of Distribution (L)	551	
Apparent Clearance (L/h)	19.6	

Table 2: Pharmacokinetic Parameters of the Active Metabolite M5

Parameter	Value	Reference
Elimination Half-life (h)	40	
Apparent Volume of Distribution (L)	81.1	
Apparent Clearance (L/h)	52.4	
M5-to-Entrectinib AUC Ratio at Steady-State	0.5	

The Role of Entrectinib-d4 in ADME Studies

While specific ADME studies on **Entrectinib-d4** are not publicly available, its application can be inferred from the established use of deuterated compounds in pharmaceutical research.

Entrectinib-d4 as an Internal Standard

In quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (UPLC-MS/MS), a stable isotope-labeled internal standard is crucial for accurate and precise quantification of the analyte. **Entrectinib-d4**, with its identical chemical properties to entrectinib but a different mass, is an ideal internal standard. It co-elutes with entrectinib and experiences similar extraction recovery and ionization efficiency, thereby correcting for variability in sample processing and analysis.

Investigating Metabolic Pathways

Deuterium labeling can be used to trace the metabolic fate of a drug. By strategically placing deuterium atoms on metabolically labile sites of the entrectinib molecule, researchers can elucidate metabolic pathways and identify the specific sites of enzymatic attack.

Improving the Pharmacokinetic Profile (The "Deuterium Switch")

The kinetic isotope effect can be exploited to slow down the rate of metabolism at a specific position in the molecule. If the primary site of metabolism is a "soft spot" that leads to rapid clearance or the formation of undesirable metabolites, replacing hydrogen with deuterium at that site can lead to:

- Increased half-life and exposure: Slower metabolism can increase the drug's residence time in the body.
- Reduced metabolic variability: A more predictable metabolic profile across different individuals.
- Altered metabolite profile: Potentially reducing the formation of toxic metabolites.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of ADME studies.

Human ADME Study with [14C]Entrectinib

A human ADME study was conducted to determine the routes of elimination of entrectinib.

- Study Design: An open-label, single-dose study in healthy adult volunteers.
- Dosage: A single oral dose of 600 mg (~200 μ Ci) of [14C]entrectinib was administered after a 10-hour fast.
- Sample Collection: Blood, plasma, urine, and fecal samples were collected for up to 312 hours post-dose.
- Analysis:
 - Total radioactivity was measured in plasma, whole blood, urine, and feces.
 - Concentrations of entrectinib and M5 were determined in plasma and urine.
 - Metabolic profiles were evaluated in plasma, urine, and feces.

In Vitro Metabolism Studies

- System: Pooled human liver microsomes and human hepatocytes.
- Objective: To identify the enzymes responsible for entrectinib metabolism.
- Methodology:
 - Incubate entrectinib with human liver microsomes in the presence of NADPH.
 - Incubate entrectinib with human hepatocytes.
 - Analyze the formation of metabolites, such as M5, over time using LC-MS/MS.
 - To identify the specific CYP enzymes involved, incubate entrectinib with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) or with cDNA-expressed human CYP enzymes.

UPLC-MS/MS Method for Entrectinib Quantification

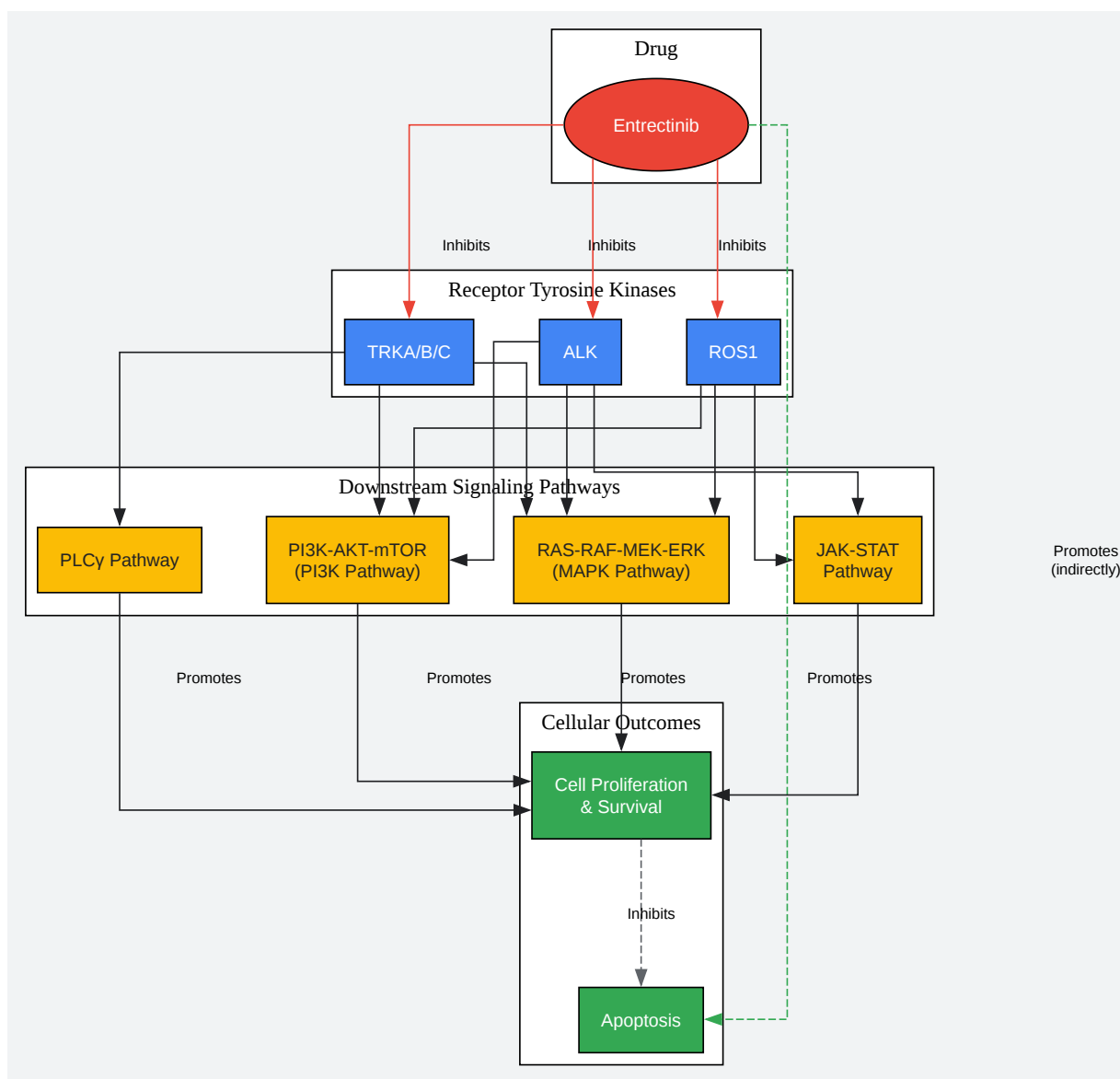
A sensitive and validated UPLC-MS/MS method for the quantification of entrectinib in plasma has been developed.

- Internal Standard: Quizartinib was used in the described method, though **Entrectinib-d4** would be the ideal choice.
- Sample Preparation: Liquid-liquid extraction from plasma using tert-butyl methyl ether.
- Instrumentation: UPLC system coupled with a tandem mass spectrometer.
- Mass Transitions:
 - Entrectinib: m/z 561.23 \rightarrow 435.1
 - Quizartinib (IS): m/z 561.19 \rightarrow 114.1
- Validation: The method was validated according to FDA and ICH guidelines, demonstrating good linearity, accuracy, and precision.

Visualizations: Pathways and Workflows

Entrectinib Signaling Pathways

Entrectinib inhibits the TRK, ROS1, and ALK receptor tyrosine kinases, which, when constitutively activated by gene fusions, drive oncogenesis through several downstream signaling cascades.

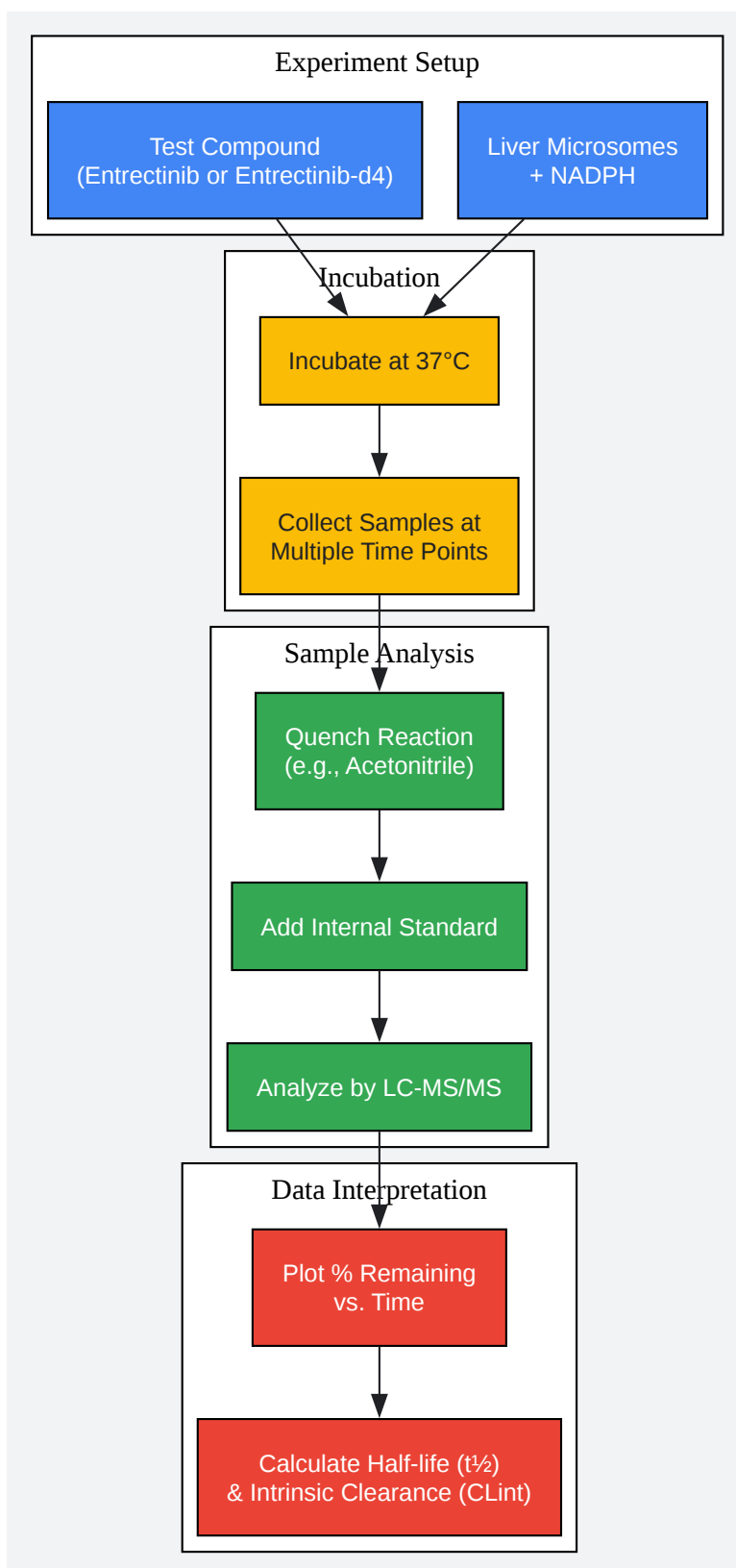


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Caption: Entrectinib inhibits TRK, ROS1, and ALK signaling pathways.

Experimental Workflow for In Vitro Metabolic Stability Assay

This diagram illustrates a typical workflow for assessing the metabolic stability of a compound like entrectinib and its deuterated analog.



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Caption: Workflow for in vitro metabolic stability assessment.

Conclusion

The ADME properties of entrectinib are well-characterized, demonstrating that it is an orally bioavailable drug with extensive tissue distribution, including the CNS, and is primarily cleared through CYP3A4-mediated metabolism. **Entrectinib-d4**, its deuterated analog, represents a critical tool for the continued investigation of entrectinib's pharmacokinetics. Its use as an internal standard ensures the reliability of bioanalytical data, and it holds the potential for the development of a next-generation therapeutic with an optimized metabolic profile. The experimental protocols and data presented in this guide provide a solid framework for researchers and drug development professionals working to further understand and enhance the clinical utility of entrectinib.

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